molecular formula C16H22N2O2 B2851626 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide CAS No. 898438-89-6

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide

Cat. No.: B2851626
CAS No.: 898438-89-6
M. Wt: 274.364
InChI Key: KCRJBOBSITWFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a chemical compound of interest in medicinal chemistry and drug discovery, characterized by its 3,4-dihydro-2H-quinoline core scaffold. The quinoline and dihydroquinoline structural classes are recognized as privileged scaffolds in pharmaceutical research, meaning they are capable of providing high-affinity ligands for multiple biological targets . Compounds based on this scaffold have been extensively investigated and display a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties . Specifically, derivatives similar to this compound, which incorporate an amide functional group, have been developed as potential multi-target agents. For instance, quinolinone-carboxamide analogues have demonstrated potent lipoxygenase (LOX) inhibitory activity alongside significant antioxidant capabilities, suggesting potential for research into inflammatory diseases . Furthermore, other research has explored dihydroquinoline-sulfonamide derivatives for their potent inhibitory effects on tubulin polymerization and anti-proliferative activity against various human tumor cell lines, highlighting the scaffold's relevance in oncology research . The structural features of this compound—including the acetyl group at the 1-position and the 3-methylbutanamide side chain at the 7-position—make it a valuable intermediate or target molecule for synthesizing novel analogues and for structure-activity relationship (SAR) studies. It is intended for use in biochemical research and early-stage drug development investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)9-16(20)17-14-7-6-13-5-4-8-18(12(3)19)15(13)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJBOBSITWFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a synthetic compound with notable biological activities, particularly in medicinal chemistry. Its structure, characterized by a quinoline core and various functional groups, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O, with a molecular weight of approximately 274.364 g/mol. The presence of an acetyl group and a 3-methylbutanamide moiety enhances its reactivity and biological interactions. The quinoline structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways. For instance, similar quinoline derivatives have shown the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment .
  • Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane permeability .
  • Antimicrobial Activity : The quinoline core has been associated with antimicrobial effects against bacteria and fungi, suggesting that this compound may exhibit similar properties.

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Cancer Therapy : Research has indicated that quinoline derivatives possess anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines .
  • Neurological Disorders : Given its potential as an AChE inhibitor, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : A study examined the cytotoxic effects of a related quinoline derivative on FaDu hypopharyngeal tumor cells, demonstrating significant apoptosis induction compared to standard chemotherapeutics like bleomycin .
  • AChE Inhibition : Another investigation focused on a series of quinoline derivatives as AChE inhibitors. These studies highlighted the importance of structural modifications in enhancing inhibitory potency against AChE, which could be relevant for this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
1-AcetylquinolineStructureBasic quinoline structure without additional functional groups
4-AminoquinolineStructureContains amino group; known for antimalarial activity
2-MethylquinolineStructureMethyl substitution on quinoline; different bioactivity profile

The unique combination of acetyl and amide functionalities along with a saturated quinoline structure may offer distinct pharmacological properties compared to its analogs.

Comparison with Similar Compounds

Core Heterocycle Variations

a. Quinoline vs. Pyrazole/Indazole Derivatives

  • 2-{[1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl]formamido}-3-methylbutanamide (): Replaces quinoline with a pyrazole ring, introducing a 4-fluorophenyl group. The pyrazole’s smaller aromatic system may reduce planarity but improve solubility.
  • N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide (): Uses an indazole core, which offers dual nitrogen atoms for hydrogen bonding. The pentyl chain may enhance lipophilicity, altering membrane permeability compared to the acetylated quinoline .

Key Insight: Heterocycle choice influences electronic environment, solubility, and binding affinity. Quinoline derivatives favor planar interactions, while pyrazole/indazole analogs prioritize solubility and steric modulation.

Substituent Modifications

a. Amide-Linked Functional Groups

  • N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-nitrobenzamide (): Replaces 3-methylbutanamide with a 3-methyl-4-nitrobenzamide group. The benzamide’s rigidity may reduce conformational flexibility compared to the aliphatic 3-methylbutanamide .
  • (S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide (): Incorporates a thiazole-ureido side chain and oxazolidinone core. The complex substituents likely target enzymatic pathways (e.g., kinase inhibition), contrasting with the simpler quinoline-based compound .

Key Insight : Aliphatic amides (e.g., 3-methylbutanamide) improve metabolic stability, while aromatic/heterocyclic substituents (e.g., nitrobenzamide) may enhance target affinity at the cost of increased reactivity.

Pharmacological Conjugates

  • ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB (): A peptide-linked conjugate containing 3-methylbutanamide as part of a larger antibody-drug conjugate (ADC). The PEG and Val-Ala-PAB moieties facilitate targeted delivery, contrasting with the standalone small-molecule design of the quinoline derivative .

Key Insight: Conjugates leverage 3-methylbutanamide as a stable linker, while the quinoline compound functions as an independent entity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide Not provided Not provided Acetyl, 3-methylbutanamide, dihydroquinoline
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-nitrobenzamide C₂₀H₁₉N₃O₄ 365.39 Nitrobenzamide, acetyl, dihydroquinoline
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB C₃₇H₃₉N₇O₁₁ 757.76 PEG, Val-Ala-PAB, 3-methylbutanamide

Notes:

  • The nitro group in the benzamide analog () increases molecular weight and polarity.
  • ADC1770’s high molecular weight reflects its peptide-conjugate design .

Q & A

Q. What are the key synthetic routes for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide?

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. First, acetylation at the 1-position of 3,4-dihydro-2H-quinoline introduces the acetyl group. Subsequent coupling with 3-methylbutanamide via amidation (e.g., using EDCI/HOBt or DCC as coupling agents) completes the structure. Critical steps include controlling reaction temperature (0–25°C for amidation) and pH (neutral to slightly basic conditions) to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), as validated by HPLC .

Q. How is the compound structurally characterized?

A combination of spectroscopic and analytical methods is employed:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the acetyl group (δ ~2.1 ppm for CH3_3) and the 3-methylbutanamide side chain (δ 1.0–1.2 ppm for isopropyl protons).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+^+ at m/z consistent with C17_{17}H22_{22}N2_2O2_2.
  • X-ray crystallography (if crystals are obtainable) resolves the spatial arrangement of the tetrahydroquinoline core and amide linkage .

Q. What preliminary biological assays are recommended for activity screening?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarities to bioactive quinoline derivatives. Use concentrations ranging from 1 nM to 100 µM. Pair with cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to assess therapeutic index. Positive controls (e.g., staurosporine for kinase inhibition) and DMSO vehicle controls are essential .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Vary substituents : Modify the acetyl group (e.g., replace with sulfonyl or carbamate) or the 3-methylbutanamide chain (e.g., cyclopropyl or branched alkyl groups).
  • Assay design : Test derivatives against a panel of 10–15 related biological targets (e.g., cancer cell lines, inflammatory markers) to identify selectivity trends.
  • Data analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity. Prioritize derivatives showing >50% inhibition at 10 µM for further optimization .

Q. How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity if fluorescence-based assays show variability).
  • Purity verification : Re-examine compound purity via HPLC and LC-MS. Impurities >2% can skew activity results.
  • Model variability : Test activity in multiple cell lines or animal models to rule out model-specific effects .

Q. What computational strategies predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Focus on quinoline-binding pockets (e.g., ATP-binding sites in kinases).
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories to assess binding stability (RMSD <2 Å suggests stable interactions).
  • Pharmacophore mapping : Align with known active quinoline derivatives (e.g., chloroquine analogues) to identify critical pharmacophoric features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.